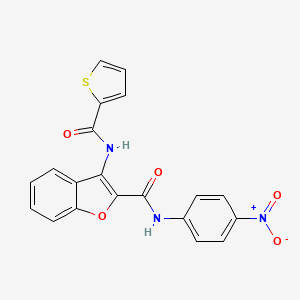
N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Nitration of the benzofuran derivative using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitrophenyl group.
Attachment of the Thiophene Carboxamide:
- The thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl₂).
- This acyl chloride is then reacted with the aminobenzofuran derivative to form the final carboxamide compound.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution: Halogenating agents like bromine (Br₂), chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products:
Reduction of Nitro Group: Formation of N-(4-aminophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide.
Substitution Reactions: Various substituted benzofuran derivatives depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties due to the presence of the benzofuran and thiophene moieties.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Benzofuran Core:
- Starting with a suitable phenol derivative, cyclization reactions are employed to form the benzofuran ring.
- Reagents such as phosphorus oxychloride (POCl₃) and bases like potassium carbonate (K₂CO₃) are often used.
作用机制
The mechanism of action of N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran and thiophene rings can engage in π-π stacking interactions with biological targets.
相似化合物的比较
N-(4-nitrophenyl)-2-(thiophene-2-carboxamido)benzamide: Lacks the benzofuran ring, which may affect its electronic properties and biological activity.
N-(4-nitrophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide: Substitutes thiophene with furan, potentially altering its reactivity and applications.
Uniqueness:
- The combination of the benzofuran core with the nitrophenyl and thiophene carboxamide groups makes N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide unique in terms of its electronic properties and potential applications in various fields.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
属性
IUPAC Name |
N-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c24-19(16-6-3-11-29-16)22-17-14-4-1-2-5-15(14)28-18(17)20(25)21-12-7-9-13(10-8-12)23(26)27/h1-11H,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNVFZFVPILPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
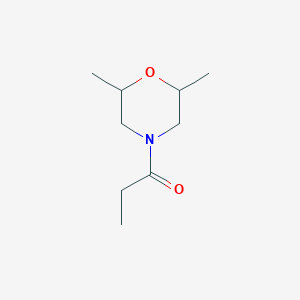
![4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2476447.png)

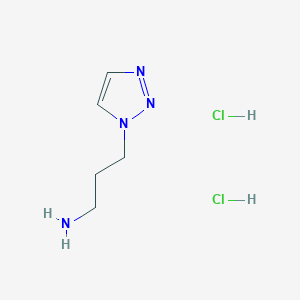
![N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2476452.png)
![1-{6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2476453.png)
![[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B2476454.png)
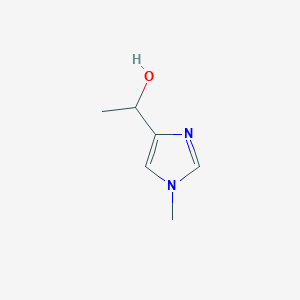
![N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476456.png)
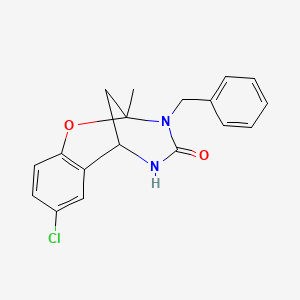
![1-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2476460.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B2476464.png)
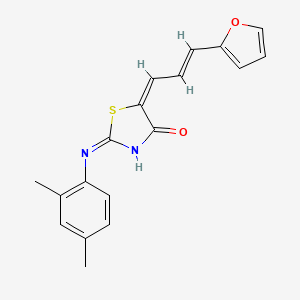
![Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2476468.png)
